1-Benzyl-5-(4-bromophenyl)-2-(cyclopentylthio)-1H-imidazole, BCTI, is an imidazole derivative that was originally synthesized in 2011 by Kim et al. This compound belongs to the imidazole family, which is a group of organic compounds that contain a five-membered heterocyclic ring consisting of three carbon atoms and two nitrogen atoms. Imidazoles are widely used in the pharmaceutical industry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. BCTI has been shown to exhibit potent activity against various types of cancer cells, making it a promising candidate for cancer therapy.